![molecular formula C34H38N8O3 B10817691 N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B10817691.png)
N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YKL-01-116 is a selective and covalent inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has gained significant attention in the field of cancer research due to its ability to target and inhibit CDK7, which plays a crucial role in cell cycle regulation and transcription. By inhibiting CDK7, YKL-01-116 can potentially disrupt the proliferation of cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YKL-01-116 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrrolo[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-c]pyrazole core structure.
Introduction of functional groups: Various functional groups are introduced to the core structure through a series of reactions, including amination, acylation, and alkylation.
Final coupling reactions: The final step involves coupling the synthesized intermediates to form the complete YKL-01-116 molecule.
Industrial Production Methods
Industrial production of YKL-01-116 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
YKL-01-116 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert YKL-01-116 into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving YKL-01-116 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of YKL-01-116 with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
YKL-01-116 has a wide range of scientific research applications, including:
Cancer Research: The compound is extensively studied for its potential to inhibit CDK7 and disrupt cancer cell proliferation.
Biological Studies: YKL-01-116 is used as a tool compound to study the role of CDK7 in cell cycle regulation and transcription.
Drug Development: The compound serves as a lead compound for the development of new CDK7 inhibitors with improved efficacy and selectivity.
Industrial Applications: YKL-01-116 is used in the development of diagnostic tools and assays for cancer research and drug screening.
Mechanism of Action
YKL-01-116 exerts its effects by selectively and covalently binding to CDK7. This binding inhibits the kinase activity of CDK7, leading to the disruption of cell cycle progression and transcription. The compound targets the active site of CDK7, forming a covalent bond with a cysteine residue, which results in irreversible inhibition . This inhibition affects the phosphorylation of RNA polymerase II and other substrates, ultimately leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
YKL-01-116 is compared with other CDK7 inhibitors, such as THZ1 and YKL-5-124. While all these compounds target CDK7, YKL-01-116 exhibits higher selectivity and potency towards CDK7 compared to THZ1. YKL-5-124, on the other hand, is another potent CDK7 inhibitor but has a different chemical structure and mechanism of action .
Similar Compounds
THZ1: A potent CDK7 inhibitor with a different chemical structure.
YKL-5-124: Another selective CDK7 inhibitor with a unique mechanism of action.
Properties
Molecular Formula |
C34H38N8O3 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[3-[[4-(prop-2-enoylamino)benzoyl]amino]anilino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40) |
InChI Key |
VBYGXNURPHQSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


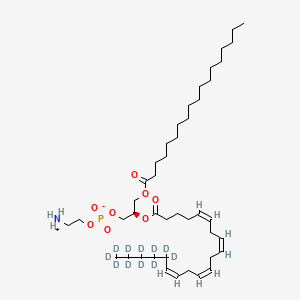
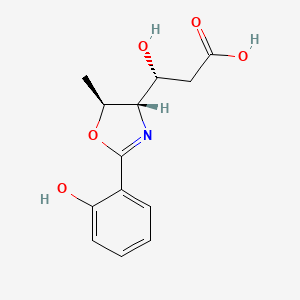
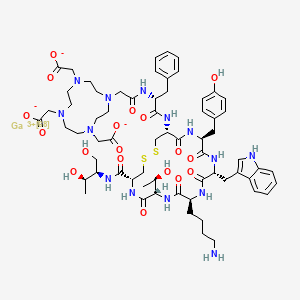
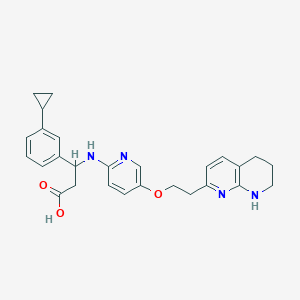
![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
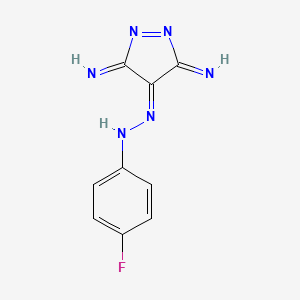
![N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]adamantane-1-carboxamide](/img/structure/B10817650.png)
![[4-((1Z)-2-(Acetylamino)-3-{[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]amino}-3-oxoprop-1-enyl)-2-formylphenyl]acetic acid](/img/structure/B10817655.png)
![2,4-Dihydroxy-N-[2-(2-mercapto-vinylcarbamoyl)-ethyl]-3,3-dimethyl-butyramide](/img/structure/B10817663.png)
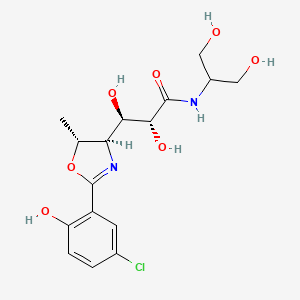
![Ethyl (4R)-4-{[(2R,5S)-2-(4-fluorobenzyl)-6-methyl-5-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}-4-oxoheptanoyl]amino}-5-[(3S)-2-oxo-3-pyrrolidinyl]pentanoate](/img/structure/B10817673.png)
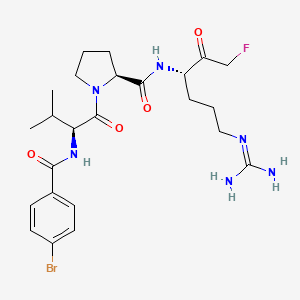
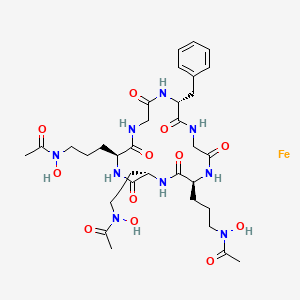
![(2S)-4-(1,3-benzodioxol-5-ylmethyl)-N-tert-butyl-1-[(2S,4R,5S)-2-hydroxy-4-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-phenylhexyl]piperazine-2-carboxamide](/img/structure/B10817696.png)
